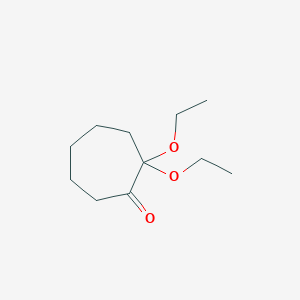

2,2-Diethoxycycloheptan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Diethoxycycloheptanone is an organic compound belonging to the family of cyclic ketones It features a seven-membered carbon ring with two ethoxy groups attached to the second carbon and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxycycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 2,2-diethoxycycloheptanone.

Industrial Production Methods: Industrial production of 2,2-diethoxycycloheptanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Diethoxycycloheptanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-diethoxycycloheptanol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: 2,2-Diethoxycycloheptanol.

Substitution: Various substituted cycloheptanone derivatives.

Aplicaciones Científicas De Investigación

2,2-Diethoxycycloheptanone has several applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2-diethoxycycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Cycloheptanone: A cyclic ketone with a seven-membered ring but without the ethoxy groups.

2,2-Dimethoxycycloheptanone: Similar structure with methoxy groups instead of ethoxy groups.

Cyclohexanone: A six-membered ring ketone, structurally similar but with different ring size.

Uniqueness: 2,2-Diethoxycycloheptanone is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to other cyclic ketones. These structural features make it a versatile compound for various applications in research and industry.

Actividad Biológica

2,2-Diethoxycycloheptan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptanone structure, which features two ethoxy groups attached to the second carbon of the cycloheptane ring. This structural configuration influences its solubility, reactivity, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18O3 |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in a peer-reviewed journal reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Mechanism of Action : The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in cancerous cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.

- Research Findings : In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of ethoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular proteins.

| Activity | Proposed Mechanism |

|---|---|

| Antimicrobial | Disruption of bacterial cell membranes |

| Anticancer | Induction of apoptosis via mitochondrial pathways |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Propiedades

Número CAS |

98015-56-6 |

|---|---|

Fórmula molecular |

C11H20O3 |

Peso molecular |

200.27 g/mol |

Nombre IUPAC |

2,2-diethoxycycloheptan-1-one |

InChI |

InChI=1S/C11H20O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3 |

Clave InChI |

ZPMAHWDWUCVLRY-UHFFFAOYSA-N |

SMILES canónico |

CCOC1(CCCCCC1=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.